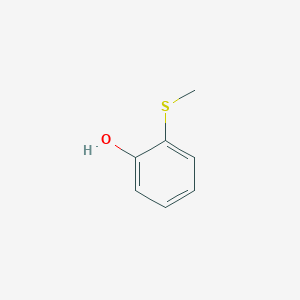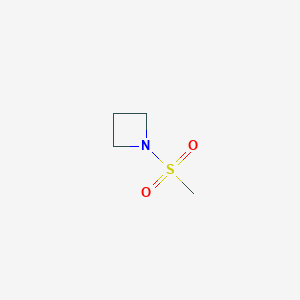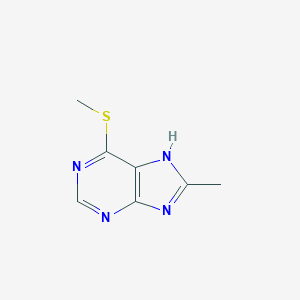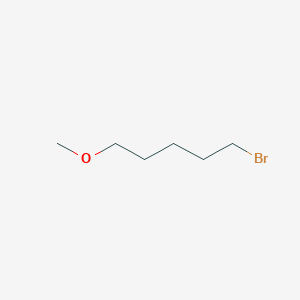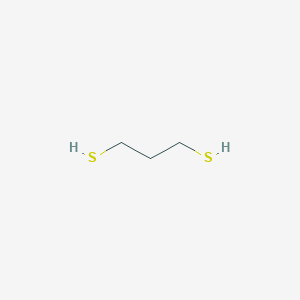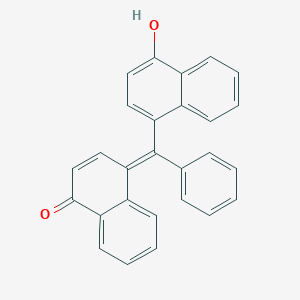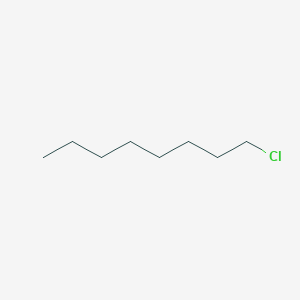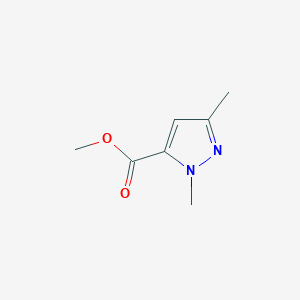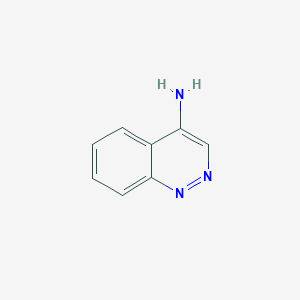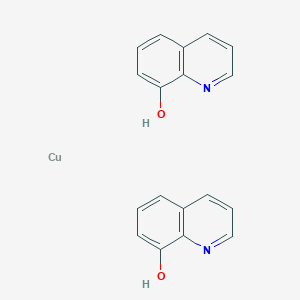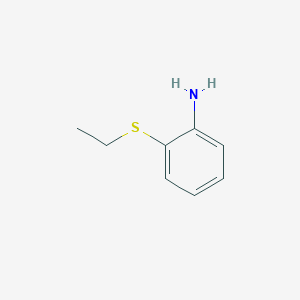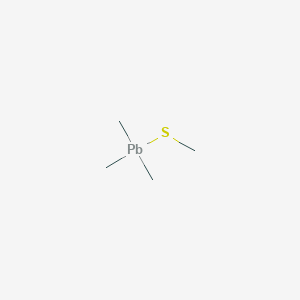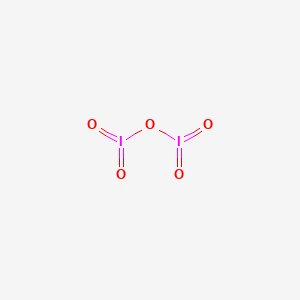![molecular formula C4H7N2NaO3 B087158 Sodium;2-[(2-aminoacetyl)amino]acetate CAS No. 1070-67-3](/img/structure/B87158.png)
Sodium;2-[(2-aminoacetyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[(2-aminoacetyl)amino]acetate, also known as glycine sodium salt, is a compound that is commonly used in scientific research. It is a derivative of the amino acid glycine and is often used as a buffer in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of sodium;2-[(2-aminoacetyl)amino]acetate is related to its ability to act as a buffer. It helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It also acts as a substrate for enzymes, which can modify its chemical structure and produce other compounds.
Effets Biochimiques Et Physiologiques
Sodium;2-[(2-aminoacetyl)amino]acetate has several biochemical and physiological effects. It is involved in the metabolism of amino acids and can be used as a substrate for enzymes such as transaminases. It also helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments is its ability to act as a buffer. This helps to maintain a stable pH in solutions, which is important for many biochemical and physiological reactions. It is also relatively inexpensive and easy to synthesize.
However, there are also some limitations to using sodium;2-[(2-aminoacetyl)amino]acetate in lab experiments. It can be toxic at high concentrations, and its use may interfere with certain types of assays. Additionally, it may not be suitable for experiments that require a specific pH range.
Orientations Futures
There are several future directions for research involving sodium;2-[(2-aminoacetyl)amino]acetate. One area of interest is its potential use as a substrate for new enzymes, which could have applications in biotechnology and medicine. Additionally, researchers may investigate its effects on specific biochemical pathways or its use in new types of assays. Finally, there may be opportunities to optimize the synthesis method for increased efficiency or to explore new applications for this compound.
Conclusion:
Sodium;2-[(2-aminoacetyl)amino]acetate is a compound with many scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments and is involved in the metabolism of amino acids. Its ability to maintain a stable pH in solutions makes it an important tool for many types of experiments. While there are some limitations to its use, there are also many opportunities for future research and development in this area.
Méthodes De Synthèse
Sodium;2-[(2-aminoacetyl)amino]acetate can be synthesized by reacting Sodium;2-[(2-aminoacetyl)amino]acetate with sodium hydroxide. The reaction results in the formation of the sodium salt of Sodium;2-[(2-aminoacetyl)amino]acetate, which is soluble in water and has a pH of around 9. The synthesis method is relatively simple and inexpensive, making it a popular choice for researchers.
Applications De Recherche Scientifique
Sodium;2-[(2-aminoacetyl)amino]acetate has a wide range of scientific research applications. It is commonly used as a buffer in biochemical and physiological experiments, as it helps to maintain a stable pH and prevent fluctuations in acidity. It is also used as a substrate for enzymes such as transaminases, which are involved in the metabolism of amino acids.
Propriétés
Numéro CAS |
1070-67-3 |
|---|---|
Nom du produit |
Sodium;2-[(2-aminoacetyl)amino]acetate |
Formule moléculaire |
C4H7N2NaO3 |
Poids moléculaire |
154.1 g/mol |
Nom IUPAC |
sodium;2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C4H8N2O3.Na/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
WPRXXEWEGIQIDN-UHFFFAOYSA-M |
SMILES isomérique |
C(C(=O)NCC(=O)[O-])N.[Na+] |
SMILES |
C(C(=O)NCC(=O)[O-])N.[Na+] |
SMILES canonique |
C(C(=O)NCC(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




